4-methylphenyl 4-methoxybenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-methylphenyl) 4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11-3-7-14(8-4-11)18-15(16)12-5-9-13(17-2)10-6-12/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQXEDZGNQGJBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101246874 | |
| Record name | Benzoic acid, 4-methoxy-, 4-methylphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101246874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58600-95-6 | |
| Record name | Benzoic acid, 4-methoxy-, 4-methylphenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58600-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-methoxy-, 4-methylphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101246874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Methylphenyl 4 Methoxybenzoate
Novel Synthetic Strategies for 4-Methylphenyl 4-Methoxybenzoate (B1229959) and its Analogues
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, offering significant advantages over conventional heating methods. ajrconline.org The application of microwave irradiation to the synthesis of esters can lead to dramatic reductions in reaction times, increased product yields, and enhanced purity. mdpi.com For the synthesis of 4-methylphenyl 4-methoxybenzoate, microwave energy can be applied to the esterification reaction between p-cresol (B1678582) and 4-methoxybenzoic acid or its activated derivatives.
The primary mechanism of microwave heating involves the direct coupling of microwave energy with the molecules of the reaction mixture, leading to rapid and uniform heating. This avoids the localized overheating often associated with conventional oil baths and results in a more efficient energy transfer. In the context of esterification, this can overcome the activation energy barrier more effectively, facilitating faster reaction rates. mdpi.com For instance, microwave-assisted benzoylation of phenols using benzoic acid has been reported as a newer, more efficient approach compared to traditional methods. researchgate.net Similarly, the synthesis of various heterocyclic compounds has been significantly improved using microwave assistance, reducing reaction times from hours to minutes. mdpi.comnih.gov While specific data for the microwave-assisted synthesis of this compound is not extensively documented, analogous reactions suggest that irradiating a mixture of p-cresol and 4-methoxybenzoyl chloride, potentially with a catalyst in a high-boiling point solvent or under solvent-free conditions, would be a viable and highly efficient synthetic route. nih.gov
Green Chemistry Principles in Ester Production
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. youtube.com In the context of producing this compound, these principles can be applied in several ways, including the use of benign solvents, recyclable catalysts, and solvent-free reaction conditions.
A notable green approach to synthesizing similar phenolic esters involves the direct esterification of p-cresol with carboxylic acids using a solid acid catalyst, such as acid-activated Indian bentonite (B74815) (AAIB). researchgate.net This heterogeneous catalyst is advantageous because it is inexpensive, non-hazardous, and can be easily recovered and recycled, minimizing waste. researchgate.net This method avoids the use of acid chlorides, which generate corrosive HCl as a byproduct. researchgate.net The direct esterification of p-cresol with benzoic acid, a close analogue to 4-methoxybenzoic acid, has been successfully demonstrated with this catalyst, yielding the corresponding ester in good yields. researchgate.net
Another key green chemistry strategy is the implementation of solvent-free reactions. nih.govresearchgate.netulpgc.es For ester synthesis, this can be achieved by using one of the reactants in excess to act as the solvent or by performing the reaction between neat reactants, often with catalytic amounts of an activating agent. Solvent-free synthesis offers significant benefits, including reduced environmental impact, lower costs, and simplified product purification. researchgate.net Enzymatic catalysis, using lipases, also represents a green alternative for producing esters under mild, solvent-free conditions, yielding products often labeled as "natural". nih.govulpgc.esnih.gov
Furthermore, the choice of solvent is critical. Acetonitrile (B52724), for example, has been proposed as a greener alternative to more hazardous chlorinated or amide solvents traditionally used in methods like the Steglich esterification. nih.gov
Optimization of Reaction Conditions and Yield for this compound Formation
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing costs and environmental impact. Key parameters that are typically optimized include the choice of catalyst, solvent, reaction temperature, reaction time, and the molar ratio of reactants. researchgate.net
Research on the direct esterification of p-cresol with various carboxylic acids provides valuable insights into the optimization process. researchgate.net
Effect of Solvent and Temperature: The choice of solvent can significantly influence the reaction rate and yield. In the acid-activated Indian bentonite catalyzed esterification of p-cresol, high-boiling point solvents like o-xylene (B151617) were found to be much more effective than lower-boiling point solvents such as toluene (B28343). This indicates that higher temperatures are necessary for the esterification of phenols to proceed efficiently. researchgate.net For example, the reaction between stearic acid and p-cresol in o-xylene (refluxing) gave a 96% yield after 6 hours, whereas in toluene the yield was only 41%. researchgate.net
Effect of Catalyst Amount and Reaction Time: The quantity of catalyst and the duration of the reaction are interconnected variables. Studies on p-cresyl stearate (B1226849) synthesis showed that increasing the amount of acid-activated bentonite catalyst from 0.250 g to 0.500 g increased the yield from 84% to 96% under the same conditions. researchgate.net However, a further increase to 1.000 g resulted in a slight decrease in yield to 91%, suggesting an optimal catalyst loading exists. researchgate.net Similarly, the reaction yield increased with time up to a certain point (96% at 6 hours), after which a slight decrease was observed (92% at 12 hours), likely due to equilibrium effects or minor product degradation. researchgate.net
Molar Ratio of Reactants: The stoichiometry of the reactants is another critical factor. In esterification reactions, which are typically equilibria, using an excess of one reactant (usually the less expensive one) can drive the reaction towards the product side, in accordance with Le Châtelier's principle. For the synthesis of this compound, optimizing the molar ratio of p-cresol to the 4-methoxybenzoic acid derivative would be essential for maximizing the conversion and yield.
Mechanistic and Kinetic Investigations of 4 Methylphenyl 4 Methoxybenzoate Transformations
Detailed Reaction Mechanism Elucidation for Esterification and Hydrolysis of 4-Methylphenyl 4-Methoxybenzoate (B1229959)
The formation and cleavage of the ester bond in 4-methylphenyl 4-methoxybenzoate are classic examples of nucleophilic acyl substitution. These reactions proceed through well-defined pathways involving tetrahedral intermediates.
Nucleophilic Acyl Substitution Pathways
The esterification of 4-methoxybenzoic acid with 4-methylphenol (p-cresol) and the reverse hydrolysis of this compound both operate under the general mechanism of nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org
Esterification: The formation of this compound from 4-methoxybenzoic acid and 4-methylphenol is typically catalyzed by an acid. researchgate.net The acid protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon. The lone pair of electrons on the oxygen of the 4-methylphenol's hydroxyl group then attacks the activated carbonyl carbon. This addition step leads to the formation of a tetrahedral intermediate. Subsequently, a proton transfer occurs, followed by the elimination of a water molecule to regenerate the carbonyl group and form the final ester product.
Hydrolysis: The hydrolysis of this compound can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: The mechanism is the microscopic reverse of the Fischer esterification. The carbonyl oxygen of the ester is protonated by an acid catalyst, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com Proton transfer and subsequent elimination of 4-methylphenol yield the protonated 4-methoxybenzoic acid, which then loses a proton to give the final carboxylic acid product.
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as hydroxide (B78521) ion, a direct nucleophilic attack on the carbonyl carbon of the ester occurs. This addition forms a tetrahedral intermediate. The collapse of this intermediate results in the expulsion of the 4-methylphenoxide ion, a better leaving group than the hydroxide ion, to form 4-methoxybenzoic acid. A subsequent acid-base reaction between the carboxylic acid and the phenoxide ion leads to the carboxylate salt and 4-methylphenol. The reaction is effectively irreversible due to the final deprotonation step.
Evidence for Intermediates and Transition States
The existence of a tetrahedral intermediate in nucleophilic acyl substitution reactions is supported by various lines of evidence. semanticscholar.org Isotopic labeling studies have been particularly insightful. For instance, in the hydrolysis of esters, if the reaction is carried out in water enriched with ¹⁸O, the ¹⁸O isotope is incorporated into the resulting carboxylic acid, not the alcohol. This observation is consistent with the nucleophilic attack of water on the carbonyl carbon and the subsequent formation of a tetrahedral intermediate.
For aryl benzoates, the transition state of the rate-determining step, which is typically the formation of the tetrahedral intermediate, is influenced by the electronic nature of the substituents on both the acyl and the phenyl portions of the molecule. Electron-withdrawing groups on the acyl portion generally accelerate the reaction by making the carbonyl carbon more electrophilic. Conversely, electron-donating groups on the phenyl leaving group tend to slow down the reaction by making the phenoxide a poorer leaving group.
Studies on Fries Rearrangement Pathways Involving Aryl Benzoates
The Fries rearrangement is a significant reaction of aryl esters, including this compound, that leads to the formation of hydroxyaryl ketones. wikipedia.org This rearrangement can be induced thermally or photochemically, each proceeding through a distinct mechanism. sigmaaldrich.com
Thermal Fries Rearrangement Mechanisms
The thermal Fries rearrangement involves heating the aryl ester in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgorganic-chemistry.org The reaction typically yields a mixture of ortho- and para-acylphenols.
The widely accepted mechanism involves the following steps:
Coordination of the Lewis acid to the carbonyl oxygen of the ester, which is more electron-rich than the phenolic oxygen. wikipedia.org
This coordination polarizes the ester bond, leading to the cleavage of the acyl-oxygen bond and the formation of an acylium ion and an aluminum phenoxide complex. wikipedia.orgorganic-chemistry.org
The acylium ion then acts as an electrophile in a classical electrophilic aromatic substitution reaction with the activated phenyl ring of the phenoxide. wikipedia.org
The regioselectivity of the reaction is often temperature-dependent. Low temperatures tend to favor the formation of the para-isomer, which is often the thermodynamically more stable product, while higher temperatures can favor the ortho-isomer. wikipedia.orgyoutube.com This is attributed to the formation of a chelated ortho-intermediate at higher temperatures.
Photo-Fries Rearrangement Mechanisms
In contrast to the thermal process, the photo-Fries rearrangement proceeds via a radical mechanism upon exposure to UV light and does not require a catalyst. wikipedia.orgslideshare.net This reaction also produces a mixture of ortho and para-acylphenols.
The mechanism is believed to involve:
Homolytic cleavage of the ester's acyl-oxygen bond upon photoexcitation, generating an acyl radical and a phenoxy radical.
These radicals are initially formed within a "solvent cage." Recombination of the radicals within this cage can lead to the formation of intermediates that then tautomerize to the ortho- and para-hydroxyaryl ketones.
If the radicals escape the solvent cage, they can undergo other reactions, which can lead to lower yields of the desired rearrangement products. wikipedia.org
Reaction Kinetics and Thermodynamics of this compound Formation and Cleavage
The rates of formation and cleavage of this compound are influenced by several factors, including temperature, solvent, and the electronic effects of the substituents.
Kinetic studies on the hydrolysis of substituted phenyl benzoates have provided valuable data on the influence of substituents on reaction rates. rsc.orgresearchgate.net The second-order rate constants for the alkaline hydrolysis of various substituted phenyl benzoates have been measured at different temperatures. rsc.org For a related compound, 4-methylphenyl 4-bromobenzoate, the synthesis involves the reaction of 4-bromobenzoyl chloride with 4-methylphenol. researchgate.net
| Substituent (X) in C₆H₅CO₂C₆H₄–X | Temperature (°C) | k₂ (M⁻¹s⁻¹) in 2.25 M aq. n-Bu₄NBr |
|---|---|---|
| H | 25 | Data not available for this specific compound |
| 4-CH₃ | 25 | Data not available for this specific compound |
| 4-OCH₃ | 25 | Data not available for this specific compound |
| 4-NO₂ | 25 | Data not available for this specific compound |
The table above illustrates the type of data collected in kinetic studies of related compounds, though specific values for this compound were not found in the provided search results. The Hammett equation is often used to correlate the reaction rates with substituent constants (σ), providing a quantitative measure of the electronic effects on the reaction. researchgate.net
Thermodynamically, the esterification reaction is typically a reversible process, and the position of the equilibrium is governed by the relative stabilities of the reactants and products. The removal of water during esterification can drive the reaction to completion. In the Fries rearrangement, the relative stability of the ortho and para products influences the product distribution, with the para product often being the thermodynamically favored one at lower temperatures. wikipedia.orgyoutube.com
| Parameter | Condition | Observation |
|---|---|---|
| Product Selectivity | Low Temperature | Para-product favored (Thermodynamic control) |
| Product Selectivity | High Temperature | Ortho-product can be favored (Kinetic/Chelation control) |
Determination of Rate Constants and Activation Energies
Kinetic studies are crucial for elucidating the mechanism of a chemical reaction. The determination of rate constants and activation energies for transformations of this compound involves monitoring the change in concentration of reactants or products over time under controlled conditions.
Detailed research into the alkaline hydrolysis of substituted phenyl benzoates, which are structurally related to this compound, demonstrates the methodologies employed. In these studies, reactions are typically conducted under pseudo-first-order conditions, where the concentration of one reactant (e.g., the hydroxide ion) is in large excess compared to the ester. The rate of reaction can be monitored spectrophotometrically by observing the appearance of the phenolate (B1203915) product. researchgate.netsemanticscholar.org
The pseudo-first-order rate constant (k_obs) is determined from the slope of a plot of ln([Ester]t/[Ester]0) versus time. The second-order rate constant (k_N or k_OH) is then calculated by dividing k_obs by the concentration of the excess reactant.
Kinetic investigations on the aminolysis of related benzoate (B1203000) esters, such as 4-nitrophenyl X-substituted-benzoates, show that the rate constants are highly dependent on the electronic nature of the substituents. koreascience.kr For instance, the rate of reaction increases as the substituent on the benzoyl moiety changes from an electron-donating group (EDG) to an electron-withdrawing group (EWG). koreascience.kr
Table 1: Illustrative Second-Order Rate Constants (k_N) for the Reaction of Substituted Benzoates with Piperidine in Acetonitrile (B52724)
| Substituent (X) in Benzoyl Moiety | k_N (M⁻¹s⁻¹) |
|---|---|
| 4-MeO (Electron-Donating) | 2.88 x 10⁻² |
| H (Neutral) | 7.79 x 10⁻² |
| 3-NO₂ (Electron-Withdrawing) | 2.07 x 10⁻¹ |
This data is based on analogous compounds and illustrates the expected trend for this compound transformations. koreascience.kr
Activation energy (Ea) is the minimum energy required for a reaction to occur and is determined by measuring the rate constant at different temperatures. The relationship between the rate constant and temperature is described by the Arrhenius equation. By plotting ln(k) against 1/T, a straight line is obtained, and the activation energy can be calculated from its slope. For reactions involving related esters, activation enthalpies (ΔH‡) have been determined, providing insight into the energy barrier of the reaction. For example, the hydrolysis of 4-nitrophenyl phenyl sulfate (B86663) has a ΔH‡ of 84.83 ± 0.06 kJ mol⁻¹. researchgate.net
Equilibrium Studies and Thermodynamic Parameters
Equilibrium studies and the determination of thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) are essential for understanding the feasibility and spontaneity of a reaction. These parameters quantify the energy changes that occur as a reaction proceeds from reactants to products.
For ester hydrolysis, the equilibrium position is often far to the side of the carboxylic acid and alcohol products, but the thermodynamic parameters for the formation of the ester itself are highly informative. Thermochemical studies on related compounds, like methyl 4-methoxybenzoate, provide a strong basis for understanding the thermodynamics of this compound. The standard molar enthalpy of formation (Δ_fH_m^o) in the gas phase can be determined experimentally using combustion calorimetry and thermogravimetry, and computationally through methods like the Gaussian G4 composite method. researchgate.net
Table 2: Experimental and Computational Gas-Phase Enthalpies of Formation (Δ_fH_m^o) for Methoxy-Substituted Benzoates at 298.15 K
| Compound | Method | Δ_fH_m^o (kJ mol⁻¹) |
|---|---|---|
| Methyl 2-methoxybenzoate | Experimental | -419.8 ± 3.8 |
| Methyl 2-methoxybenzoate | Computational (G4) | -421.1 |
| Methyl 4-methoxybenzoate | Experimental | -441.2 ± 3.7 |
| Methyl 4-methoxybenzoate | Computational (G4) | -441.1 |
Source: Based on data from thermochemical studies of methyl n-methoxybenzoates. researchgate.net
The excellent agreement between experimental and computational values lends confidence to the data. researchgate.net The negative enthalpy of formation indicates that the formation of these compounds from their constituent elements is an exothermic process.
Thermodynamic parameters for a reaction, such as hydrolysis, can be derived from the temperature dependence of the equilibrium constant (K_eq) using the van 't Hoff equation. However, it is noted that for processes studied near equilibrium, the interpretation of these parameters must be done with caution to avoid artifacts. nih.gov For many ester hydrolysis reactions, the large negative Gibbs free energy change (ΔG) indicates a spontaneous process.
Influence of Substituents and Reaction Environment on Reaction Mechanisms and Selectivity
The reactivity and reaction pathway of this compound are significantly influenced by its constituent parts—the 4-methylphenyl (p-cresyl) group and the 4-methoxybenzoyl group—as well as by the reaction environment, such as the solvent.
Both the 4-methoxy group (-OCH₃) on the benzoyl moiety and the 4-methyl group (-CH₃) on the phenoxy moiety are classified as electron-donating groups (EDGs). libretexts.orglibretexts.org These substituents increase the electron density of the aromatic rings to which they are attached.
In the context of ester hydrolysis, the 4-methoxy group on the benzoyl ring donates electron density to the carbonyl carbon. This makes the carbonyl carbon less electrophilic and therefore less susceptible to nucleophilic attack. Consequently, compared to an unsubstituted benzoate, the presence of the 4-methoxy group is expected to decrease the rate of hydrolysis. koreascience.krzenodo.org This effect is clearly demonstrated in kinetic studies where substrates with EDGs react more slowly than those with electron-withdrawing groups. koreascience.kr
Conversely, the 4-methyl group on the phenoxy leaving group also has an electronic effect. As an EDG, it makes the corresponding 4-methylphenoxide a poorer, more basic leaving group compared to an unsubstituted phenoxide. This would also tend to decrease the rate of reactions where the cleavage of the carbon-oxygen bond is part of the rate-determining step.
The interplay of these electronic effects can sometimes lead to non-linear Hammett plots, which are indicative of a change in the reaction mechanism or the rate-determining step (RDS) depending on the electronic nature of the substituents. koreascience.kr For example, in the aminolysis of some benzoate esters, the reaction mechanism can shift based on the substituent. koreascience.krresearchgate.net
The reaction environment, particularly the solvent, plays a critical role. Studies on the alkaline hydrolysis of methyl substituted benzoates have shown that the rate constant generally decreases as the percentage of an organic cosolvent (like dioxane or DMF) in water increases. zenodo.org This is because the transition state for alkaline hydrolysis is typically more charged than the reactants. A more polar solvent (like water) stabilizes this charged transition state more effectively, thus increasing the reaction rate. The decrease in rate with increasing organic cosolvent is a result of the decreasing polarity of the medium. zenodo.org
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-nitrophenyl X-substituted-2-methylbenzoates |
| Piperidine |
| 4-nitrophenyl phenyl sulfate |
| Methyl 2-methoxybenzoate |
| Methyl 4-methoxybenzoate |
| 4-methylphenoxide |
| Phenoxide |
| Dioxane |
Advanced Structural Characterization of 4 Methylphenyl 4 Methoxybenzoate
Spectroscopic Methodologies for Structural Elucidation
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Detailed experimental data regarding the UV-Vis absorption spectrum of 4-methylphenyl 4-methoxybenzoate (B1229959) is not extensively available in the surveyed scientific literature. However, the structure contains two key chromophores: the 4-methoxybenzoyl group and the 4-methylphenoxy group. The electronic transitions are expected to be π → π* transitions associated with the benzene (B151609) rings and the carbonyl group. The methoxy (B1213986) (–OCH₃) and methyl (–CH₃) groups are electron-donating, which typically cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted phenyl benzoate (B1203000). The conjugation between the benzene ring and the carbonyl group in the benzoyl moiety is a primary factor influencing the electronic absorption profile.
Specific studies on the fluorescence and general photophysical behavior of 4-methylphenyl 4-methoxybenzoate in various phases are not prominently documented. Typically, aryl benzoates are not strongly fluorescent. The potential for fluorescence would be linked to the efficiency of intersystem crossing versus radiative decay from the excited singlet state. The polarity of the solvent in solution studies would be expected to influence the energy of the electronic states and thus any observed emission spectra.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
The molecular identity of this compound can be confirmed by mass spectrometry. The compound has a monoisotopic mass of 242.0943 Da. uni.lu While detailed experimental fragmentation spectra are not publicly available, predicted collision cross-section data provides insight into the mass-to-charge ratios (m/z) of various adducts that can be observed.
Table 1: Predicted Mass Spectrometry Data for this compound Adducts uni.lu
| Adduct Type | Predicted m/z |
|---|---|
| [M+H]⁺ | 243.10158 |
| [M+Na]⁺ | 265.08352 |
| [M+K]⁺ | 281.05746 |
| [M+NH₄]⁺ | 260.12812 |
The fragmentation pattern in electron ionization (EI) mass spectrometry would likely be dominated by cleavage of the ester bond, which is the most labile part of the molecule. Two primary fragmentation pathways are expected:
Formation of the 4-methoxybenzoyl cation: Cleavage of the C-O bond of the ester would result in the formation of a stable acylium ion at m/z 135. This ion is stabilized by the electron-donating methoxy group.
Formation of the 4-methylphenoxyl radical or cation: The other part of the molecule would form a 4-methylphenoxyl radical (m/z 107) or, following rearrangement, a 4-methylphenyl cation.
X-ray Crystallography and Solid-State Structural Analysis
As of the latest literature surveys, a solved crystal structure for this compound has not been deposited in public crystallographic databases. Therefore, precise experimental data on its bond lengths, bond angles, and torsion angles are not available. However, analysis of closely related aryl benzoates indicates that the molecule is likely non-planar. The dihedral angle between the two aromatic rings is expected to be significant, a common feature in similar esters to relieve steric hindrance.
Conformational Studies in the Crystalline State
While a definitive crystal structure for this compound is not publicly available, a comprehensive understanding of its likely conformation in the crystalline state can be inferred from the crystallographic data of closely related p-substituted phenyl benzoate derivatives. These studies reveal key insights into the torsional angles and planarity of the molecule, which are dictated by a delicate balance of steric and electronic effects.
The core structure of this compound consists of a central carboxylate group linking a 4-methoxyphenyl (B3050149) ring and a 4-methylphenyl (p-tolyl) ring. The conformation of such molecules is primarily defined by the dihedral angles between the planar phenyl rings and the carboxylate group.
A comparative analysis of related structures provides a reasonable estimation of the conformational parameters for this compound. For instance, studies on phenyl benzoate and its derivatives show that the dihedral angle between the two aromatic rings typically ranges from 50° to 75°. This non-planar conformation is a compromise between the delocalization of π-electrons, which favors planarity, and the steric hindrance between the ortho-hydrogens of the two rings.
The presence of substituents at the para positions, such as the methoxy and methyl groups in the target molecule, can influence this dihedral angle. The methoxy group, with its potential for resonance effects, and the methyl group, with its steric bulk, will modulate the electronic distribution and spatial arrangement of the molecule.
Table 1: Comparative Dihedral Angles in Related Benzoate Esters
| Compound | Dihedral Angle Between Aromatic Rings (°) |
| Phenyl Benzoate | ~55.7 |
| 4-Methylphenyl Benzoate | ~60.17 |
| 4-Methoxyphenyl Benzoate | ~56.42 |
| 4-Methylphenyl 4-Methylbenzoate | Data not available |
| 2-Methylphenyl 4-Methylbenzoate | ~73.04 |
This table is interactive. Click on the headers to sort the data.
Based on this comparative data, it is anticipated that the dihedral angle in this compound would be in the range of 55-65°. Computational modeling through techniques like Density Functional Theory (DFT) could provide a more precise theoretical structure, further elucidating the bond lengths, bond angles, and torsional parameters in the absence of experimental single-crystal X-ray diffraction data.
Advanced Diffraction Techniques (e.g., SAXS, WAXS) for Mesophase Characterization
Upon heating, crystalline solids can transition into intermediate, partially ordered states known as liquid crystalline mesophases before becoming a fully isotropic liquid. The characterization of these mesophases is crucial for understanding the material's properties and potential applications. Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) are indispensable tools for this purpose.
WAXS probes the short-range positional order within the material, providing information about the average distance between molecules. In a liquid crystalline phase, a broad, diffuse peak in the WAXS pattern is indicative of the liquid-like disorder within the layers or along the director axis. The position of this peak corresponds to the average intermolecular distance.
SAXS, on the other hand, investigates larger-scale structures, on the order of nanometers, and is particularly effective for characterizing the layered structures of smectic phases. The appearance of sharp, Bragg-like reflections at small angles in the SAXS pattern is a hallmark of a smectic phase, with the position of the peaks relating to the layer spacing (d).
For a calamitic (rod-shaped) molecule like this compound, the formation of nematic and/or smectic phases is expected.
Nematic (N) Phase: This phase exhibits long-range orientational order of the molecular long axes but no long-range positional order. The X-ray diffraction pattern of a nematic phase typically shows a diffuse halo in the wide-angle region (WAXS), corresponding to the average lateral spacing of the molecules, and a diffuse scattering pattern at small angles (SAXS), reflecting the lack of periodic layered structure.
Smectic (Sm) Phases: These phases possess both orientational order and one-dimensional positional order, with molecules arranged in layers.
Smectic A (SmA) Phase: The molecules are, on average, oriented perpendicular to the layer planes. The SAXS pattern will show a sharp reflection corresponding to the layer spacing, which is typically close to the molecular length.
Smectic C (SmC) Phase: The molecules are tilted with respect to the layer normal. This tilt results in a layer spacing that is smaller than the molecular length.
The combination of SAXS and WAXS allows for the unambiguous identification of these mesophases and the determination of key structural parameters.
Table 2: Representative X-ray Diffraction Data for a Hypothetical Mesophase of this compound
| Mesophase | Scattering Angle | d-spacing (Å) | Interpretation |
| Nematic | Wide-angle (WAXS) | ~5 | Average intermolecular distance |
| Small-angle (SAXS) | - | Diffuse scattering, no layer structure | |
| Smectic A | Wide-angle (WAXS) | ~5 | Average intermolecular distance within layers |
| Small-angle (SAXS) | ~20 | Layer spacing (approximately molecular length) | |
| Smectic C | Wide-angle (WAXS) | ~5 | Average intermolecular distance within layers |
| Small-angle (SAXS) | <20 | Layer spacing (reduced due to molecular tilt) |
This table is interactive and provides hypothetical data for illustrative purposes.
By analyzing the temperature dependence of the SAXS and WAXS patterns, the sequence of phase transitions and the structural changes occurring at each transition can be precisely mapped. This detailed structural information is fundamental to establishing the structure-property relationships that govern the behavior of this compound and other liquid crystalline materials.
Computational and Theoretical Chemistry Studies on 4 Methylphenyl 4 Methoxybenzoate
Quantum Chemical Calculations
Quantum chemical calculations are at the forefront of understanding the electronic structure and properties of molecules. These methods, rooted in quantum mechanics, offer a detailed view of molecular geometries, vibrational frequencies, and electronic characteristics.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) has become a principal method for investigating the electronic structure of many-body systems, including molecules. researchgate.netresearchgate.net It is favored for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like 4-methylphenyl 4-methoxybenzoate (B1229959). Calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to provide a comprehensive description of the molecule's ground state. researchgate.netchemrxiv.org
Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as C-H stretching, C=O stretching of the ester group, and various ring vibrations. researchgate.netresearchgate.net The theoretical spectra can be compared with experimental data to validate the accuracy of the computational model. For aromatic compounds, C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region, while C=C stretching modes in the aromatic rings appear at lower frequencies. researchgate.net
| Parameter | Value |
|---|---|
| C=O Bond Length | ~1.21 Å |
| C-O (Ester) Bond Length | ~1.36 Å |
| Aromatic C-C Bond Length | ~1.39 - 1.41 Å |
| Dihedral Angle (Phenyl-Benzoyl) | ~50° - 70° |
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| Methyl C-H Stretch | 2980 - 2870 |
| C=O Stretch (Ester) | ~1720 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-O Stretch (Ester) | 1300 - 1100 |
The electronic properties of this compound can be understood by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net A smaller gap suggests that the molecule is more likely to be reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net The distribution of HOMO and LUMO orbitals across the molecule can reveal the regions most likely to act as electron donors and acceptors, respectively.
The Molecular Electrostatic Potential (MEP) map is another powerful tool for visualizing the electronic distribution and predicting reactivity. researchgate.netresearchgate.net The MEP surface is colored to represent different electrostatic potential values, with red indicating regions of high electron density (nucleophilic sites) and blue indicating regions of low electron density (electrophilic sites). For this compound, the oxygen atoms of the ester and methoxy (B1213986) groups are expected to be the most electron-rich regions, making them susceptible to electrophilic attack.
| Property | Predicted Value |
|---|---|
| HOMO Energy | ~ -6.0 eV |
| LUMO Energy | ~ -1.5 eV |
| HOMO-LUMO Gap | ~ 4.5 eV |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wisc.edunih.gov It examines the delocalization of electron density between filled Lewis-type orbitals (bonds or lone pairs) and empty non-Lewis-type orbitals (antibonding or Rydberg orbitals). These interactions, known as hyperconjugative interactions, contribute significantly to the stability of the molecule. For this compound, NBO analysis would likely reveal significant delocalization of the lone pairs on the oxygen atoms into the antibonding orbitals of the adjacent aromatic rings and carbonyl group, as well as hyperconjugation involving the methyl group. The stabilization energies associated with these interactions can be quantified to assess their importance. nasa.gov
Ab Initio Methods (e.g., Hartree-Fock, MP2) for Molecular Properties
While DFT is widely used, traditional ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) also play a significant role in computational chemistry. The Hartree-Fock method provides a fundamental starting point by approximating the many-electron wavefunction as a single Slater determinant. However, it does not fully account for electron correlation. MP2 is a post-Hartree-Fock method that incorporates electron correlation effects, often leading to more accurate predictions of molecular properties, albeit at a higher computational cost. For this compound, these methods can be used to calculate molecular properties and provide a point of comparison with DFT results.
Molecular Dynamics Simulations for Conformational Flexibility and Condensed Phase Behavior
While quantum chemical calculations typically focus on a single, optimized molecular structure, molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. MD simulations are particularly useful for studying the conformational flexibility of molecules like this compound, which has several rotatable bonds. By simulating the motion of atoms over time, MD can explore the different conformations the molecule can adopt and their relative populations.
Prediction of Spectroscopic Parameters and Correlation with Experimental Data (e.g., GIAO NMR, Scaled Vibrational Frequencies)
A significant aspect of computational chemistry is the prediction of spectroscopic data, which can be correlated with experimental findings to validate both the theoretical models and the experimental assignments. For this compound, methods such as Density Functional Theory (DFT) are commonly employed to calculate NMR chemical shifts and vibrational frequencies.
GIAO NMR Spectroscopy:
The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. nih.govresearchgate.net This method effectively addresses the gauge origin problem, providing reliable predictions of ¹H and ¹³C NMR spectra. Theoretical calculations are typically performed on the optimized geometry of the molecule. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).
A strong correlation between the theoretically calculated and experimentally measured chemical shifts serves as a confirmation of the molecular structure. epstem.net Discrepancies between the predicted and experimental values can often be attributed to factors such as solvent effects and intermolecular interactions in the experimental sample, which are not always perfectly modeled in the gas-phase theoretical calculations. asianresassoc.org
Table 1: Hypothetical GIAO-Calculated and Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Calculated ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) | Atom | Calculated ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |
| H (methyl) | 2.35 | 2.38 | C (methyl) | 21.2 | 21.5 |
| H (methoxy) | 3.85 | 3.88 | C (methoxy) | 55.6 | 55.9 |
| H (phenyl, ortho to methyl) | 7.18 | 7.20 | C (phenyl, ipso to methyl) | 138.5 | 138.8 |
| H (phenyl, meta to methyl) | 7.25 | 7.28 | C (phenyl, ortho to methyl) | 129.8 | 130.1 |
| H (benzoate, ortho to ester) | 8.05 | 8.08 | C (phenyl, meta to methyl) | 120.5 | 120.8 |
| H (benzoate, meta to ester) | 6.95 | 6.98 | C (phenyl, para to methyl) | 148.7 | 149.0 |
| C (benzoate, ipso to ester) | 122.3 | 122.6 | |||
| C (benzoate, ortho to ester) | 131.9 | 132.2 | |||
| C (benzoate, meta to ester) | 114.0 | 114.3 | |||
| C (benzoate, para to ester) | 163.8 | 164.1 | |||
| C (carbonyl) | 165.5 | 165.8 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific published computational data for this compound was not found in the search.
Scaled Vibrational Frequencies:
Theoretical vibrational analysis provides insights into the fundamental vibrational modes of a molecule. DFT calculations are used to compute the harmonic vibrational frequencies. However, these calculated frequencies are often systematically higher than the experimental frequencies obtained from FT-IR and FT-Raman spectroscopy due to the neglect of anharmonicity and the use of finite basis sets.
To improve the agreement with experimental data, the calculated harmonic frequencies are uniformly scaled using empirical scaling factors. epstem.net The choice of scaling factor depends on the level of theory and basis set used in the computation. For instance, a common scaling factor for calculations performed at the B3LYP/6-311++G(d,p) level of theory is around 0.96. nih.gov The scaled theoretical vibrational spectrum can then be compared with the experimental spectrum, aiding in the assignment of the observed vibrational bands to specific molecular motions.
Table 2: Hypothetical Scaled Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| C-H stretch (aromatic) | 3100-3000 | 2976-2880 | 3080-3010 |
| C-H stretch (methyl) | 2980-2920 | 2861-2803 | 2960-2900 |
| C=O stretch (ester) | 1780 | 1709 | 1720 |
| C=C stretch (aromatic) | 1620-1580 | 1555-1517 | 1610-1570 |
| C-O stretch (ester) | 1280, 1120 | 1229, 1075 | 1270, 1110 |
| C-O stretch (methoxy) | 1180 | 1133 | 1170 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific published computational data for this compound was not found in the search.
Potential Energy Surface (PES) Mapping for Conformational Analysis
The flexibility of molecules is a key determinant of their physical and chemical properties. For this compound, which contains several rotatable single bonds, conformational analysis is crucial for understanding its three-dimensional structure and behavior. Potential Energy Surface (PES) mapping is a computational technique used to explore the conformational space of a molecule.
A PES map is generated by systematically changing specific dihedral angles within the molecule and calculating the corresponding energy at each point, while optimizing the rest of the molecular geometry. This process reveals the low-energy conformations (local minima) and the energy barriers (transition states) that separate them.
For this compound, the key dihedral angles to be scanned would be those around the ester linkage (C-O-C=O) and the bonds connecting the phenyl rings to the ester group. The resulting PES would illustrate the most stable arrangement of the phenyl and benzoate (B1203000) moieties relative to each other. This information is valuable for understanding how the molecule might interact with other molecules or biological targets. The calculations help to identify the most likely conformations to be present under given conditions, which is essential for interpreting experimental data and predicting reactivity.
Molecular Architecture and Structure Property Relationships in 4 Methylphenyl 4 Methoxybenzoate and Its Analogues
Systematic Investigation of Substituent Effects on Molecular Conformation and Electronic Properties
The chemical and physical properties of aryl benzoates are profoundly influenced by the nature and position of substituents on the aromatic rings. In 4-methylphenyl 4-methoxybenzoate (B1229959), the methoxy (B1213986) (-OCH₃) group on the benzoyl ring and the methyl (-CH₃) group on the phenyl ring, both being electron-donating, play a crucial role in defining the molecule's electronic landscape and spatial arrangement.
Systematic studies on a broad range of para-substituted phenyl benzoates (p-Y-C₆H₄CO₂C₆H₄-p-X) have revealed a significant "cross-interaction" between the substituents on the two separate rings. nih.govacs.org Using techniques like ¹³C NMR spectroscopy, it has been shown that the electronic effects of a substituent on one ring can modify the sensitivity of the central carbonyl group to the electronic influence of the substituent on the other ring. nih.govacs.org Generally, electron-donating groups and electron-withdrawing groups exert opposite effects on the carbonyl unit's chemical shift. nih.govacs.org Electron-withdrawing substituents tend to decrease the sensitivity of the carbonyl carbon to further substitution on the other ring, whereas electron-donating groups enhance this sensitivity, a phenomenon attributed to a delicate balance of resonance structures. nih.govacs.org
These electronic perturbations directly impact the molecule's three-dimensional conformation, particularly the dihedral angle between the two aromatic rings. This angle is a critical parameter that affects molecular packing and, consequently, the material's bulk properties. For the parent compound, phenyl benzoate (B1203000), this angle is approximately 55.7°. researchgate.net The introduction of substituents alters this value, indicating a twist in the molecular backbone. For instance, in 4-methoxyphenyl (B3050149) benzoate, the dihedral angle is 56.42(3)°, while in 4-methylphenyl benzoate, it is 60.17(7)°. researchgate.net Further substitutions continue this trend, as seen in 4-methylphenyl 4-chlorobenzoate (B1228818) and 4-methylphenyl 4-bromobenzoate, which exhibit dihedral angles of 51.86(4)° and 54.43(7)°, respectively. nih.govresearchgate.net
| Compound | Substituent (Benzoyl Ring) | Substituent (Phenyl Ring) | Dihedral Angle (°) | Reference |
|---|---|---|---|---|
| Phenyl Benzoate | -H | -H | 55.7 | researchgate.net |
| 4-Methoxyphenyl Benzoate | -OCH₃ | -H | 56.42 | researchgate.net |
| 4-Methylphenyl Benzoate | -H | -CH₃ | 60.17 | researchgate.net |
| 4-Methylphenyl 4-chlorobenzoate | -Cl | -CH₃ | 51.86 | nih.gov |
| 4-Methylphenyl 4-bromobenzoate | -Br | -CH₃ | 54.43 | researchgate.net |
The electronic character of the substituents also directly modulates the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. Electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower it. rsc.org This tuning of frontier molecular orbitals is fundamental to designing molecules with specific optical and electronic properties.
Influence of Alkoxy Chain Length on Molecular Packing and Intermolecular Interactions
Replacing the methoxy group in aryl benzoates with longer alkoxy chains (-O(CH₂)nCH₃) introduces another layer of structural control, primarily affecting molecular packing and the nature of intermolecular forces. One of the most significant phenomena observed is the "odd-even effect," where the properties of a homologous series of compounds oscillate depending on whether the number of carbon atoms (n) in the alkyl chain is odd or even. nih.gov
Molecules with an even number of methylene (B1212753) groups in the chain tend to adopt a more linear, all-trans conformation, which facilitates denser crystal packing. nih.gov In contrast, molecules with an odd number of methylene groups often exhibit a non-planar structure with one or more gauche conformations in the aliphatic chain, leading to less efficient packing. nih.gov This structural difference has a direct and predictable impact on physical properties; for example, compounds in a series with an odd number of carbons typically have lower melting points than their even-numbered neighbors. nih.gov
The length of the alkoxy chain also influences the supramolecular architecture. In liquid crystals, for instance, the chain length is a determining factor for the stability of various mesophases. researchgate.netresearchgate.net Longer chains can increase van der Waals interactions, but also introduce greater conformational flexibility. Furthermore, increasing the chain length enhances the hydrophobicity of the molecule. elsevierpure.com This can be critical in applications involving interfaces, as it can affect charge transfer and recombination processes by modifying the local environment. elsevierpure.com Studies on dye-sensitized systems have shown that longer alkoxy chains can improve performance by creating a hydrophobic barrier at the dye-semiconductor-water interface. elsevierpure.com
| Number of Carbons in Alkoxy Chain | Chain Conformation (Typical) | Molecular Packing Efficiency | Relative Melting Point |
|---|---|---|---|
| Even (e.g., Ethoxy, Butoxy) | All-trans (Planar) | Higher | Higher |
| Odd (e.g., Propoxy, Pentoxy) | Contains Gauche Kinks (Non-planar) | Lower | Lower |
Stereochemical Aspects and Chirality in Substituted Aryl Benzoates
Stereochemistry, the three-dimensional arrangement of atoms, is a cornerstone of molecular science. The concept of chirality, or "handedness," arises when a molecule is non-superimposable on its mirror image. youtube.com A common source of chirality is a stereocenter, typically a tetrahedral carbon atom bonded to four different substituents. tru.cayoutube.com
The parent compound, 4-methylphenyl 4-methoxybenzoate, is itself achiral as it possesses a plane of symmetry and lacks a stereocenter. However, chirality can be readily introduced into the aryl benzoate framework by incorporating a chiral substituent. For example, if the achiral methyl group on the phenyl ring were replaced by a chiral group, such as a sec-butyl moiety, the resulting molecule would be chiral. Similarly, introducing a stereocenter into the alkoxy chain would also render the molecule chiral.
The synthesis of such chiral analogues would result in a pair of enantiomers (non-superimposable mirror images). Enantiomers have identical physical properties in an achiral environment but interact differently with other chiral entities, including polarized light and biological receptors. If a molecule contains more than one stereocenter, diastereomers (stereoisomers that are not mirror images) can also be formed. tru.ca
Controlling the stereochemical outcome of reactions is a major challenge and goal in synthetic chemistry. Advanced catalytic methods allow for stereospecific reactions, where a particular stereoisomer of the reactant is converted into a specific stereoisomer of the product. nih.gov For instance, in nickel-catalyzed cross-coupling reactions of related benzylic compounds, the choice of an achiral ligand can dictate whether the reaction proceeds with retention or inversion of configuration at the stereocenter, providing a powerful tool for synthesizing a desired enantiomer. nih.gov The ability to synthesize stereochemically pure aryl benzoates is crucial for applications in fields like materials science and pharmacology, where specific 3D arrangements are often required for optimal function.
Quantitative Structure-Property Relationship (QSPR) Modeling for Aryl Benzoates
Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that seeks to establish a mathematical correlation between the chemical structure of a compound and its physical, chemical, or biological properties. nih.gov These models use "molecular descriptors"—numerical values that encode structural features—to predict the properties of new or untested compounds, thereby accelerating the design of novel materials and reducing the need for extensive experimental synthesis and testing. nih.govmdpi.com
The basis of QSPR lies in the principle that the properties of a chemical are determined by its structure. mdpi.com Descriptors can be derived from various aspects of the molecular structure, including its topology, geometry, or electronic properties calculated through quantum mechanics. nih.gov
For aryl benzoates, QSPR approaches have been successfully applied. For example, the Hammett linear free energy relationship, a foundational type of QSPR, has been used to quantify the effect of substituents on the rates of photochemical reactions of aryl benzoates. conicet.gov.ar This demonstrates a direct quantitative link between the electronic nature of substituents (as defined by their Hammett constants) and the reactivity of the molecule.
Applications of 4 Methylphenyl 4 Methoxybenzoate in Advanced Materials Science
Liquid Crystalline Materials
Liquid crystals are a state of matter that possesses properties between those of a conventional liquid and a solid crystal. The constituent molecules of liquid crystals can flow like a liquid, but they maintain a degree of long-range orientational order. Aryl benzoates, including 4-methylphenyl 4-methoxybenzoate (B1229959), are a well-studied class of compounds that can exhibit liquid crystalline phases.
The design of liquid crystalline aryl benzoates is centered around creating molecules with a specific shape and intermolecular interactions that favor the formation of mesophases. The general structure consists of a rigid core, typically composed of two or more phenyl rings connected by an ester linkage, and flexible terminal groups. The rigidity of the core contributes to the anisotropic shape of the molecule, which is crucial for the formation of orientationally ordered phases.
The synthesis of 4-methylphenyl 4-methoxybenzoate, and other similar aryl benzoates, is commonly achieved through an esterification reaction. One prevalent method involves the reaction of a substituted phenol (B47542) with a substituted benzoyl chloride in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. For the synthesis of this compound, this would involve the reaction of 4-methylphenol with 4-methoxybenzoyl chloride. The purity of the final product is critical for its liquid crystalline properties and is typically ensured through recrystallization. The synthesis of related 4-substituted phenyl-4'-(4''-n-alkoxy benzoyloxy) cinnamates involves similar esterification steps.
The choice of terminal groups plays a significant role in determining the thermal stability and the type of mesophase formed. In this compound, the terminal groups are a methyl group (-CH3) and a methoxy (B1213986) group (-OCH3). These groups influence the intermolecular forces, including van der Waals interactions and dipole-dipole interactions, which in turn affect the stability of the liquid crystalline phase.
The mesophase behavior of liquid crystalline materials is characterized by the types of liquid crystal phases they exhibit and the temperatures at which transitions between these phases occur. Common mesophases for calamitic (rod-shaped) molecules like aryl benzoates include the nematic and smectic phases. In the nematic phase, the molecules have long-range orientational order but no long-range positional order. The smectic phases are more ordered, with the molecules arranged in layers.
The thermal transitions of liquid crystals are typically studied using differential scanning calorimetry (DSC) and polarized optical microscopy (POM). DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of transition temperatures and enthalpies. tandfonline.comfigshare.com POM is used to observe the characteristic textures of the different mesophases, which arise from the anisotropic optical properties of the material. tandfonline.comfigshare.com
Table 1: Representative Thermal Transition Data for a Homologous Series of Aryl Benzoate (B1203000) Liquid Crystals
| Compound (n = number of carbons in alkoxy chain) | Melting Point (°C) | Nematic to Isotropic Transition (°C) |
| n-hexyl | 98 | 113 |
| n-heptyl | 75.5 | 133 |
| n-octyl | 57.6 | 135.4 |
This table presents illustrative data based on trends observed in similar aryl benzoate systems to demonstrate the effect of chain length on transition temperatures. nih.gov Specific values for this compound may vary.
The stability of a particular mesophase is intricately linked to the molecular structure of the liquid crystal. Several factors, including the rigidity of the core, the length and nature of the terminal groups, and the presence of lateral substituents, play a crucial role.
The position of substituents is also critical. Lateral substitution, for example with a methyl group, can increase the width of the molecule, leading to a decrease in the packing efficiency and a reduction in the clearing temperature. researchgate.net However, in this compound, the methyl group is in the terminal phenyl ring and does not act as a lateral substituent. Studies on isomeric compounds, where the positions of terminal substituents are exchanged, have shown that this can significantly affect the mesophase behavior. figshare.com
The length of the terminal alkoxy chain in homologous series of aryl benzoates has a well-documented effect on mesophase stability. Generally, as the chain length increases, the clearing temperature initially increases and then may decrease. Longer chains can also promote the formation of more ordered smectic phases due to increased van der Waals interactions between the chains. mdpi.com
Table 2: Influence of Terminal Substituents on Nematic-Isotropic Transition Temperatures (TN-I) in a Representative Aryl Benzoate Series
| Terminal Substituent (X) | Polarity | TN-I (°C) |
| -CN | High | Higher |
| -NO₂ | High | High |
| -OCH₃ | Medium | Intermediate |
| -CH₃ | Low | Lower |
| -Br | Medium | Intermediate |
This table illustrates the general trend of how the polarity of a terminal substituent can influence the stability of the nematic phase in aryl benzoates, based on findings from related compound series. figshare.com
Photoalignment is a non-contact technique for controlling the orientation of liquid crystal molecules on a substrate. This method utilizes polarized light to induce anisotropy in a photosensitive alignment layer, which then directs the alignment of the liquid crystal molecules in contact with it. researchgate.net This technology is crucial for the fabrication of advanced liquid crystal displays (LCDs) and other photonic devices.
While specific studies on the use of this compound in photoalignment are not detailed in the provided search results, the general principles apply to liquid crystal materials of this class. The process often involves doping a liquid crystal with a photoactive dye or using a polymer alignment layer that undergoes a photochemical reaction upon exposure to polarized light. nih.gov For instance, fluorine-containing polyimides have been investigated as photoalignment layers for liquid crystals. researchgate.net The interaction between the liquid crystal molecules and the photo-modified surface dictates the alignment direction. The effectiveness of the photoalignment can be influenced by the properties of the liquid crystal, such as its dielectric anisotropy and elastic constants, which are in turn determined by its molecular structure.
Optoelectronic Materials
Optoelectronic materials are substances whose optical properties can be controlled by an electric field, or vice versa. Liquid crystals, including aryl benzoates, are a key class of optoelectronic materials due to their large optical anisotropy and the ability to reorient their molecules with an applied voltage.
Nonlinear optical (NLO) materials are essential for a variety of applications in photonics and optoelectronics, including frequency conversion, optical switching, and data storage. jhuapl.edu Organic materials, particularly those with extended π-conjugated systems and donor-acceptor groups, can exhibit significant NLO responses.
The molecular structure of this compound, with its aromatic rings and the electron-donating methoxy group, suggests potential for NLO activity. The investigation of NLO properties often involves both experimental techniques, such as the Kurtz-Perry powder method for second-harmonic generation (SHG) efficiency, and theoretical calculations using methods like Density Functional Theory (DFT). thesciencepublishers.com
Application as Host Materials for Luminophores in Optoelectronic Devices
While direct studies on this compound as a host material for luminophores are not extensively documented, the properties of structurally similar compounds provide a strong indication of its potential in this area. A notable analogue, 4-pentylphenyl 4-methoxybenzoate , also known as Nematal 105, is a nematic liquid crystal that serves as a host for luminophores like N,N'-Bis(2,6-dimethylphenyl)perylene-3,4,9,10-tetracarboxylic diimide (PDI). ossila.com In such systems, the liquid crystal matrix facilitates the alignment of the guest luminophore molecules. ossila.com
The molecular structure of this compound, with its rigid aromatic core, is conducive to the formation of liquid crystalline phases, a key characteristic for a host material. The presence of the methoxy and methyl groups influences the intermolecular interactions and, consequently, the mesophase behavior and thermal stability. researchgate.net The investigation of various substituted phenyl benzoate derivatives has shown that modifications to the terminal groups can significantly impact the liquid crystalline properties, including the type of mesophase (nematic, smectic) and the transition temperatures. rsc.orgresearchgate.net
Table 1: Properties of a Related Liquid Crystal Host Material
| Compound Name | CAS Number | Common Name | Key Application |
|---|---|---|---|
| 4-Pentylphenyl 4-methoxybenzoate | 38444-13-2 | Nematal 105 | Host material for luminophores in optical electronics ossila.com |
Polymer Chemistry
The versatility of this compound extends into polymer chemistry, where it can be modified to create polymerizable derivatives, incorporated into polymer backbones or side chains, and potentially used as a functional additive.
Synthesis of Polymerizable Derivatives of this compound
A key strategy to impart polymerizability to this compound is to introduce a reactive functional group, such as a vinyl or acrylate (B77674) moiety. A documented example is the synthesis of the thermotropic liquid crystalline monomer, 4-methylphenyl 4-[2-(vinyloxy)ethoxy]benzoate (4MP4VEB). This synthesis involves a two-step process:
Synthesis of the Mesogenic Core: The precursor, 4-methylphenyl 4-hydroxybenzoate (4MP4HB), is prepared through the reaction of p-hydroxybenzoic acid and p-cresol (B1678582).
Introduction of the Polymerizable Group: The 4MP4HB is then reacted with 2-chloroethyl vinyl ether in an acetonic solution to yield the final monomer, 4MP4VEB.
This synthetic approach allows for the creation of a molecule that combines the mesogenic properties of the this compound core with a polymerizable vinyl ether group, separated by a flexible ethoxy spacer. The observation of a nematic mesophase for 4MP4VEB underscores its potential for creating liquid crystalline polymers.
Incorporation into Polymer Architectures as Monomers or Side Chains
The synthesized polymerizable derivatives, such as 4MP4VEB, can be incorporated into various polymer architectures. As monomers, they can undergo polymerization to form homopolymers or be copolymerized with other monomers to tailor the properties of the resulting material. For instance, novel ring-substituted 2-methoxyethyl phenylcyanoacrylates have been successfully copolymerized with styrene (B11656) under free-radical conditions. chemrxiv.org This suggests that vinyl-functionalized derivatives of this compound could also be integrated into polystyrene-based materials.
When incorporated as side chains, the mesogenic units of this compound can induce liquid crystalline behavior in the polymer. This is a common strategy for creating side-chain liquid-crystalline polymers (SCLCPs). The flexible spacer connecting the mesogenic group to the polymer backbone is crucial for decoupling the motion of the mesogens from the backbone, allowing them to self-organize into liquid crystalline phases. The synthesis of side-chain liquid-crystalline block copolymers containing cyano-terminated phenyl benzoate moieties has been demonstrated, resulting in materials with smectic liquid crystal phases and the ability to form microphase-separated structures. mdpi.com
Role as Additives or Plasticizers in Polymer Systems
Benzoate esters, as a class of compounds, find application as additives in polymer systems. britannica.com While specific data on this compound as a polymer additive is limited, its chemical nature suggests potential utility. Esters with low volatility can act as plasticizers, which are incorporated into a material to increase its flexibility, workability, or distensibility. britannica.com The introduction of a plasticizer typically lowers the glass transition temperature of the polymer.
Furthermore, certain benzoate esters are used as stabilizers. For example, oxybenzone (B1678072) (2-hydroxy-4-methoxybenzophenone) and related compounds are employed as UV stabilizers in polymers, absorbing harmful UVA and UVB radiation. google.com Although this compound lacks the hydroxyl group ortho to the carbonyl that is characteristic of benzophenone-type UV absorbers, its aromatic structure can still offer some level of UV absorption, potentially contributing to the stabilization of polymers against photodegradation.
Supramolecular Chemistry and Self-Assembly
The non-covalent interactions inherent to the structure of this compound make it a candidate for designing self-assembling systems.
Design of Self-Assembling Systems Based on this compound
Recent research has highlighted that benzoate esters, a class of compounds previously not widely recognized for this property, can self-assemble into chiral nano-assemblies. rsc.orgrsc.org For example, dodecamethylnonacosane-2,28-diyl dibenzoate has been shown to form left-handed twisted nanowires in a tetrahydrofuran/water system, driven by intermolecular forces. rsc.org These nanowires can further organize to form chiral gels. rsc.org The discovery that a simple benzoate ester can act as a building block for supramolecular chirality opens up possibilities for designing similar systems based on this compound. rsc.org
The design of such self-assembling systems would leverage non-covalent interactions such as π-π stacking of the aromatic rings and dipole-dipole interactions. The specific substitution pattern of the methoxy and methyl groups on the phenyl rings will influence the directionality and strength of these interactions, thereby dictating the final supramolecular architecture.
Crystal structure analysis of a related compound, 4-methylphenyl 4-bromobenzoate , reveals that weak C-H···O interactions link the molecules into supramolecular layers. These layers are further connected by Br···Br interactions. This provides a concrete example of how substituted phenyl benzoates organize in the solid state, offering insights into the types of interactions that could be exploited in the design of self-assembling systems based on this compound.
Host-Guest Chemistry Applications
Host-guest chemistry involves the formation of unique complexes where a "host" molecule encapsulates a "guest" molecule, leading to materials with novel properties. scispace.com Nematic liquid crystals, a state of matter between a conventional liquid and a solid crystal, are particularly effective as host materials. tandfonline.comnih.gov Their ability to align cooperatively in response to external stimuli, such as electric fields, allows for the precise orientation of "guest" molecules, such as pleochroic dyes. nih.govresearchgate.net
The molecular structure of this compound, featuring a rigid phenyl benzoate core with terminal methyl and methoxy groups, suggests its capability to form a nematic liquid crystal phase. This is supported by the known mesomorphic behavior of similar phenyl benzoate derivatives. scispace.comossila.com In such a liquid crystalline state, this compound can act as a host matrix.
Detailed Research Findings:
For instance, in analogous systems, the introduction of terminal alkoxy groups has been shown to influence the mesomorphic temperature range and the type of liquid crystal phase formed. nih.gov Similarly, the presence of a terminal methyl group can impact the molecular packing and, consequently, the properties of the liquid crystal. bohrium.com When a guest molecule, such as a dye or a nanoparticle, is introduced into the this compound host, the guest molecules would align with the director of the liquid crystal. This alignment can be controlled by an external field, leading to switchable optical or electronic properties. This principle is the basis for applications like liquid crystal displays (LCDs) and smart windows. nih.gov
Furthermore, achiral host molecules like this compound can form chiral nematic phases when doped with chiral guest molecules. researchgate.netrsc.org This induced chirality is essential for applications in optical devices that manipulate polarized light. The efficiency of this chirality transfer would depend on the specific interactions between the chiral guest and the this compound host.
| Potential Guest Molecules | Anticipated Interaction with this compound Host | Resulting Functional Material Property |
| Pleochroic Dyes | Alignment of dye molecules with the liquid crystal director. | Electrically switchable color and light absorption. |
| Luminescent Molecules | Encapsulation and orientation of luminophores within the liquid crystal matrix. | Enhanced and polarized light emission for display and lighting applications. |
| Chiral Dopants | Induction of a helical superstructure in the nematic phase. | Creation of chiral nematic liquid crystals for optical filters and sensors. |
| Nanoparticles | Dispersion and alignment of nanoparticles within the ordered liquid crystal. | Anisotropic nanocomposites with tunable electrical and magnetic properties. rsc.org |
Directed Self-Assembly for Functional Materials
Directed self-assembly is a powerful bottom-up approach for creating highly ordered nanostructures. aps.org This technique utilizes the intrinsic properties of molecules to spontaneously form complex arrangements. Small molecules with liquid crystalline properties, like benzoate esters, are promising candidates for directed self-assembly due to their inherent tendency to form ordered phases. ossila.combohrium.com
The molecular architecture of this compound, with its rigid core and flexible terminal groups, predisposes it to self-assemble into various morphologies, such as lamellar (layered) or columnar structures. The balance of intermolecular forces, including van der Waals interactions, dipole-dipole interactions, and π-π stacking between the phenyl rings, governs the self-assembly process. The terminal 4-methyl and 4-methoxy groups play a critical role in modulating these interactions and influencing the final assembled structure. nih.gov
Detailed Research Findings:
Research on analogous systems has demonstrated that the nature of the terminal groups on a mesogenic core has a profound effect on the resulting self-assembled structures. For example, studies on fluorenone-based liquid crystals have shown that varying the terminal groups leads to different polymorphic self-assembled structures at the solid-liquid interface. nih.govresearchgate.net The intermolecular forces, including van der Waals forces and dipole-dipole interactions, are the primary drivers for the stabilization of these molecular packings. nih.gov
In the case of this compound, the interplay between the electron-donating methoxy group and the methyl group would direct the molecular packing. This can lead to the formation of well-defined, periodic nanostructures. For instance, benzoate esters have been shown to self-assemble into twisted nanowires and even form chiral gels, demonstrating the versatility of this class of compounds in forming complex supramolecular architectures. acs.org
The directed self-assembly of this compound could be guided by external cues such as patterned surfaces (graphoepitaxy) or chemical templates (chemo-epitaxy) to achieve long-range order and specific orientations. aps.org This would enable the fabrication of functional materials with tailored properties for a range of applications. For example, self-assembled nanostructures of this compound could be used as templates for the synthesis of nanowires or as nanoporous membranes for separation applications. ossila.com The ability to control the alignment of these self-assembled structures is crucial for creating functional devices.
| Self-Assembly Driving Force | Resulting Nanostructure | Potential Application |
| π-π Stacking of Phenyl Rings | Lamellar or columnar liquid crystal phases. | Organic field-effect transistors (OFETs), sensors. |
| Dipole-Dipole Interactions | Ordered molecular films with specific polarity. | Non-linear optical materials, piezoelectric devices. |
| Van der Waals Forces | Close-packed molecular arrays. | High-density data storage, nanopatterning templates. |
| Host-Guest Interactions within Self-Assembled Matrix | Encapsulation of functional molecules in an ordered framework. | Drug delivery systems, catalytic surfaces. rsc.org |
Chemical Reactivity and Transformations of 4 Methylphenyl 4 Methoxybenzoate
Catalyzed Ester Cleavage Reactions (e.g., Hydrogenolysis)
The cleavage of the ester linkage in aryl benzoates is a fundamental transformation. While specific studies on the hydrogenolysis of 4-methylphenyl 4-methoxybenzoate (B1229959) are not extensively detailed in the provided research, valuable insights can be drawn from studies on closely related analogs, such as benzyl (B1604629) 4-methoxybenzoate.
Research on a cobalt(I) complex with a phenanthroline-based PNNP ligand has demonstrated the catalytic hydrogenolysis of various benzyl benzoate (B1203000) derivatives. rsc.orgrsc.org In these reactions, cleavage occurs at the β-C–O bond of the benzyl group. For instance, the hydrogenolysis of benzyl 4-methoxybenzoate yielded 4-methoxybenzoic acid and toluene (B28343). rsc.org The proposed mechanism involves electron donation from the cobalt center to the ester substrate, leading to the cleavage of the C–O bond to form a benzyl radical. rsc.org
It is important to note that 4-methylphenyl 4-methoxybenzoate possesses an aryl ester linkage (C(acyl)-O-Aryl) rather than a benzyl ester linkage (C(acyl)-O-CH2-Aryl). The C(aryl)-O bond is generally stronger and less susceptible to hydrogenolysis than the C(alkyl)-O bond of a benzyl ester. Therefore, while catalyzed ester cleavage is a possible transformation, the reaction conditions would likely need to be more forcing compared to those used for benzyl esters. The regioselectivity of the cleavage could also differ, with potential for C(acyl)–O bond cleavage under different catalytic systems.
Electrochemical Behavior and Redox Chemistry of this compound and its Derivatives
The electrochemical properties of a molecule, such as its oxidation and reduction potentials, are crucial for applications in areas like organic electronics and redox catalysis.
Cyclic Voltammetry Studies
Specific cyclic voltammetry data for this compound is not prominently available in the reviewed literature. However, studies on related aromatic structures provide a framework for understanding its likely electrochemical behavior. For example, the electrochemical behavior of 4-aminophenol (B1666318) has been studied using cyclic voltammetry, showing an adsorption-controlled electrode process. researchgate.net The electrochemical properties of various quinones, which are also redox-active aromatic compounds, have been investigated, revealing that substituents significantly impact reduction potentials. sciforum.net The introduction of a phenyl group to a benzoquinone, for instance, decreases the reduction potential. sciforum.net For this compound, the electron-donating nature of the methoxy (B1213986) and methyl groups would be expected to influence its oxidation and reduction potentials.
Oxidation and Reduction Potentials and Mechanisms
The oxidation and reduction potentials of this compound would be influenced by the electronic effects of its substituents. The Hammett substituent constants are often used to correlate the effect of meta- or para-substituents on the redox potentials of aromatic compounds. researchgate.net The 4-methoxy group on the benzoate ring and the 4-methyl group on the phenyl ring are both electron-donating groups. Generally, electron-donating groups make oxidation easier (lower oxidation potential) and reduction harder (more negative reduction potential).
The redox potential of aryl compounds is a key parameter in photoredox catalysis for generating aryl radicals from precursors like aryl halides. researchgate.net While this compound is not a halide, understanding the redox properties of its aromatic rings is essential for predicting its behavior in redox-mediated reactions. The mechanism of its electrochemical transformation would likely involve the formation of radical cations upon oxidation or radical anions upon reduction, localized on the electron-rich aromatic systems.
Derivatization Reactions for Functionalization and Analog Synthesis
This compound can serve as a scaffold for the synthesis of more complex molecules and functional analogs through various derivatization reactions.
One common approach is the modification of the substituent groups. For instance, analogs can be created by starting with different substituted phenols or benzoic acids. The synthesis of 4-methylphenyl 4-bromobenzoate is achieved through the reaction of 4-methylphenol with 4-bromobenzoyl chloride. This reaction directly substitutes the methoxy group with a bromine atom on the benzoyl moiety, altering the electronic properties of the molecule.
More complex derivatives have also been synthesized. An example is the compound 4-{[2-(4-methoxyphenyl)-6-methyl-4H-1-benzopyran-4-ylidene]amino}phenyl 4-methoxybenzoate , which incorporates the core structure into a much larger, functional chromophore. This illustrates how the 4-methoxybenzoate moiety can be attached to complex nitrogen-containing heterocyclic systems.
The table below summarizes examples of derivatization and analog synthesis.
| Starting Material(s) | Reagent(s) | Product | Reaction Type |
| 4-Methylphenol, 4-Bromobenzoyl chloride | Triethylamine | 4-Methylphenyl 4-bromobenzoate | Acylation (Analog Synthesis) |
| 4-Hydroxybenzoic acid, Benzamidomethyl triethylammonium (B8662869) chloride | Dioxane/Water | (Benzoylamino)methyl 4-[(benzoylamino)methoxy]benzoate | Benzamidomethylation (Derivative) |
| Complex aminophenol, 4-Methoxybenzoyl chloride | Not specified | 4-{[2-(4-methoxyphenyl)-6-methyl-4H-1-benzopyran-4-ylidene]amino}phenyl 4-methoxybenzoate | Acylation (Functionalization) |
Applications in Chemo- and Regioselective Transformations (e.g., C(acyl)–O bond activation)
The selective activation of specific bonds within a molecule is a cornerstone of modern organic synthesis. For esters like this compound, the activation of the C(acyl)–O bond is a key transformation that enables further molecular modifications.
One of the classic reactions involving C(acyl)–O bond cleavage and rearrangement in aryl esters is the Fries rearrangement. This reaction typically uses a Lewis acid catalyst to convert an aryl ester into a mixture of ortho- and para-hydroxyaryl ketones. While not specifically documented for this compound, the reaction is a general transformation for this class of compounds. The reaction proceeds via the formation of an acylium ion intermediate following the cleavage of the C(acyl)–O bond, which then performs an electrophilic aromatic substitution on the electron-rich phenol (B47542) ring.
This type of regioselective transformation highlights the synthetic utility of the ester as a protecting group for a phenol, which can later be deprotected and rearranged to install an acyl group onto the aromatic ring in a specific position, a valuable tool in multi-step synthesis.
Advanced Analytical Method Development for 4 Methylphenyl 4 Methoxybenzoate
Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, GC)
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for the separation and purity assessment of 4-methylphenyl 4-methoxybenzoate (B1229959) and related benzoate (B1203000) esters.
High-Performance Liquid Chromatography (HPLC):
Reversed-phase HPLC (RP-HPLC) is a widely used method for the analysis of benzoate derivatives. For instance, a method for methyl 4-methoxybenzoate involves a mobile phase of acetonitrile (B52724), water, and phosphoric acid. sielc.com For applications requiring mass spectrometric detection, the phosphoric acid is replaced with formic acid. sielc.com The use of smaller 3 µm particle columns can facilitate faster UPLC (Ultra-Performance Liquid Chromatography) applications. sielc.com
A typical RP-HPLC method for the simultaneous determination of various preservatives, including parabens, utilizes a C8 column with an isocratic mobile phase consisting of acetonitrile, tetrahydrofuran, and water. nih.gov Detection is commonly performed using a UV detector. nih.gov The validation of such methods typically includes assessing parameters like accuracy, precision, specificity, and linearity to ensure reliable results. nih.gov
The following table outlines a typical isocratic RP-HPLC method for the separation of benzoate esters:
Table 1: Illustrative RP-HPLC Method for Benzoate Ester Analysis
| Parameter | Condition |
|---|---|
| Column | C8, 150 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Tetrahydrofuran:Water (21:13:66, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 258 nm |
| Temperature | Ambient |
This table is a representative example and specific conditions may vary depending on the exact benzoate ester and the matrix.
Gas Chromatography (GC):
GC is another valuable tool for the analysis of benzoate esters. nih.gov It is often used for the determination of mixtures of p-hydroxybenzoate esters. nih.gov For complex matrices like cosmetics, GC coupled with tandem mass spectrometry (GC-MS/MS) provides a sensitive and reliable method for the simultaneous determination of multiple preservatives, including benzoic acid and its esters. nih.gov Sample preparation for GC analysis may involve ultrasonic extraction with a suitable solvent and the use of internal standards for accurate quantification. nih.gov
Development of Chiral Stationary Phases for Enantiomeric Separations
Since 4-methylphenyl 4-methoxybenzoate can exist as enantiomers if a chiral center is present in either the 4-methylphenyl or 4-methoxybenzoyl moiety (though not inherent in the parent structure), the development of chiral stationary phases (CSPs) is critical for their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used for the enantiomeric resolution of various chiral compounds, including those with structures related to benzoate esters. nih.govnih.gov
Cellulose tris(4-methylbenzoate) is a specific CSP that has demonstrated exceptional enantioselectivity for certain chiral compounds. nih.govresearchgate.net The separation mechanism on these types of CSPs often involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance, between the analyte and the chiral selector. eijppr.com The choice of mobile phase, which can be normal-phase, reversed-phase, or polar organic, significantly influences the retention and selectivity of the enantiomeric separation. nih.gov
The development of novel CSPs is an ongoing area of research. For example, cyclodextrin-based CSPs have proven effective for the separation of a wide range of enantiomers. nih.gov The enantioseparation of chiral drugs is of paramount importance as different enantiomers can exhibit distinct pharmacological and toxicological profiles. eijppr.com
The following table summarizes different types of chiral stationary phases and their general applications:
Table 2: Common Chiral Stationary Phases for Enantiomeric Separations
| CSP Type | Chiral Selector | Typical Applications |
|---|---|---|
| Polysaccharide-based | Cellulose or amylose derivatives (e.g., cellulose tris(4-methylbenzoate)) | Broad applicability for a wide range of chiral compounds. nih.govnih.gov |
| Pirkle-type | π-electron donors or acceptors | Compounds with π-systems, amides, esters, and carbamates. eijppr.com |
| Cyclodextrin-based | α-, β-, or γ-cyclodextrin and their derivatives | Aromatic compounds, and molecules that can fit into the cyclodextrin (B1172386) cavity. nih.gov |
| Protein-based | Proteins like α1-acid glycoprotein (B1211001) (AGP) | Wide range of acidic, basic, and neutral drugs. |
| Ligand Exchange | Amino acids and their derivatives complexed with a metal ion | Racemic amino acids and other compounds with electron-donating groups. eijppr.com |
Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS, LC-MS)
Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable for the comprehensive analysis of this compound, especially in complex sample matrices.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like benzoate esters. foodb.ca The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information, allowing for unambiguous identification. GC-MS has been utilized for the determination of various benzoate esters in a range of samples. nih.govnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS is a powerful tool for the analysis of a wide array of compounds, including those that are not amenable to GC analysis due to low volatility or thermal instability. jfda-online.com For the analysis of benzoate esters, reversed-phase LC is commonly coupled with a mass spectrometer. sielc.com An LC-MS/MS method was developed for the enantioselective determination of carbinoxamine (B1668352) enantiomers in rat plasma, demonstrating the technique's utility in pharmacokinetic studies. rsc.org The use of tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity, which is particularly important for analyzing trace levels of compounds in complex biological fluids. rsc.org
The development of UPLC-QTOF-MS (Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) has further advanced the quantitative analysis of small molecules in complex matrices. researchgate.net This technique offers high resolution and mass accuracy, improving the confidence in compound identification. researchgate.net
Methodologies for Quantitative Analysis in Complex Chemical Matrices
The quantitative analysis of this compound in complex matrices, such as food, beverages, and biological samples, requires robust and validated analytical methods to ensure accuracy and reliability.
High-performance liquid chromatography (HPLC) with UV detection is a widely used technique for the quantification of benzoate preservatives in food products. myfoodresearch.comyoutube.comyoutube.com Sample preparation is a critical step and may involve dilution, filtration, and extraction to remove interfering matrix components. myfoodresearch.com The external standard method with a calibration curve is commonly employed for quantification. myfoodresearch.com
For more complex matrices or when lower detection limits are required, LC-MS/MS is the preferred method. rsc.org This technique offers high selectivity and sensitivity, minimizing the impact of matrix effects. A method for the determination of 25 preservatives in cosmetics using GC-MS/MS in multiple reaction monitoring (MRM) mode has been developed, showcasing the power of this approach for multi-analyte quantification in challenging samples. nih.gov The validation of quantitative methods typically involves assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). nih.govmyfoodresearch.comorientjchem.org
The following table outlines key parameters for the validation of a quantitative analytical method:
Table 3: Key Validation Parameters for Quantitative Methods
| Parameter | Description |
|---|---|
| Accuracy | The closeness of the measured value to the true value, often assessed through recovery studies by spiking the matrix with a known amount of the analyte. nih.govorientjchem.org |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). nih.govorientjchem.org |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. myfoodresearch.comorientjchem.org |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. myfoodresearch.com |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. myfoodresearch.com |
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-methylphenyl 4-methoxybenzoate, and how can reaction conditions be optimized?
Answer:
The synthesis of this compound typically involves acid-catalyzed esterification between 4-methoxybenzoic acid and 4-methylphenol. For example, ethyl 4-methoxybenzoate was synthesized via esterification using sulfuric acid as a catalyst, yielding 46% under optimized conditions (60°C, 7.1 Hz coupling constant for ethyl group integration) . To improve yield:
- Use Dean-Stark traps to remove water and shift equilibrium.
- Optimize stoichiometry (e.g., 1:1.2 molar ratio of acid to phenol).
- Purify via column chromatography (silica gel, hexane/ethyl acetate eluent).
Characterization by - and -NMR is critical to confirm ester formation .
Basic: Which spectroscopic techniques are essential for characterizing this compound, and what key features should be analyzed?
Answer:
- Infrared (IR) Spectroscopy : Focus on the 1700–1400 cm region. The carboxylate group in sodium 4-methoxybenzoate shows at 1543 cm and at 1416 cm . Ester C=O stretches appear near 1660–1680 cm .
- NMR : Look for ester carbonyl () and aromatic protons () .
- Thermogravimetric Analysis (TGA) : Determine thermal stability; decomposition typically occurs 200–400°C for metal complexes .
Advanced: How can researchers resolve contradictions in IR data when assigning coordination modes of 4-methoxybenzoate in metal complexes?
Answer:
Contradictions arise from varying coordination modes (monodentate vs. bidentate). Key steps:
Compare ():
- : Monodentate.
- : Bidentate (e.g., lanthanide complexes show ) .
Use ab initio calculations (e.g., Hartree-Fock-Roothan method) to model vibrational modes and validate experimental data .
Cross-reference with X-ray crystallography to confirm bonding geometry .
Advanced: What experimental strategies are effective for analyzing thermal decomposition pathways of 4-methoxybenzoate metal complexes?
Answer:
- Simultaneous TG-DTA : Identifies decomposition steps and intermediates. For Mn(II), Ni(II), and Cu(II) complexes, dehydration occurs 80–150°C , followed by ligand decomposition 250–400°C .
- Differential Scanning Calorimetry (DSC) : Detects polymorphic transitions (e.g., endothermic peaks at 180°C in La complexes) .
- Mass Spectrometry (MS) : Track gaseous byproducts (e.g., CO, CHO• radicals) .
Advanced: How does 4-methoxybenzoate monooxygenase catalyze O-demethylation, and what assays are used to study this activity?
Answer:
EC 1.14.99.15 (4-methoxybenzoate monooxygenase) requires FMN and iron-sulfur clusters to oxidize this compound to 4-hydroxybenzoate, releasing formaldehyde . Experimental approaches:
- Spectrophotometric Assays : Monitor NADH oxidation at 340 nm .
- Formaldehyde Detection : Use Nash reagent (ammonium acetate/acetylacetone) to form a yellow derivative () .
- Isotopic Labeling : -labeling or -substrates to trace oxygen incorporation .
Basic: What are the key considerations for designing crystallization experiments with this compound derivatives?
Answer:
- Solvent Selection : Use mixed solvents (e.g., ethanol/water) for slow evaporation.
- Temperature Control : Crystallize at 4°C to enhance lattice stability.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking in sulfonyl derivatives) .
Advanced: How do metal ions influence the thermal stability and decomposition mechanisms of 4-methoxybenzoate complexes?
Answer:
- Lanthanides (La, Ce) : Form stable anhydrous complexes decomposing >300°C via ligand fragmentation .
- Transition Metals (Cu, Ni) : Lower stability (decomposition 200–250°C ) due to weaker M-O bonds; Cu(II) forms CuO residues .
- Kinetic Studies : Apply Flynn-Wall-Ozawa method to calculate activation energy () from TG data .
Basic: How can computational methods assist in predicting the vibrational spectra of 4-methoxybenzoate derivatives?
Answer:
- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) basis set. Compare calculated IR frequencies (scaled by 0.96) with experimental data .
- Normal Mode Analysis : Assign peaks (e.g., methoxy C-O stretch at 1250 cm ) .
Advanced: What strategies mitigate challenges in resolving polymorphic forms of 4-methoxybenzoate complexes?
Answer:
- Variable-Temperature XRD : Track phase transitions (e.g., orthorhombic → monoclinic at 150°C ) .
- Raman Spectroscopy : Differentiate polymorphs via lattice vibration shifts .
- Cocrystallization : Use coformers (e.g., nicotinamide) to stabilize specific forms .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
